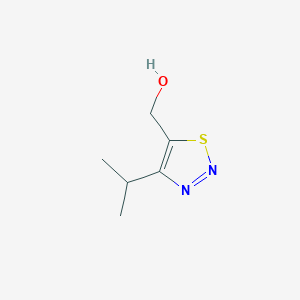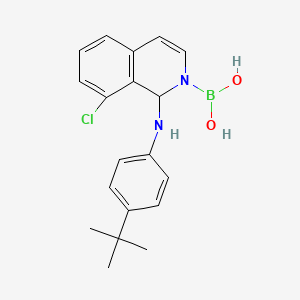![molecular formula C20H18ClNO6 B1514388 [U-<sup>13</sup>C]-Ochratoxin A CAS No. 911392-42-2](/img/structure/B1514388.png)
[U-13C]-Ochratoxin A
Übersicht
Beschreibung
Ochratoxin A-13C20 is an isotopically labeled standard of the nephrotoxic mycotoxin, ochratoxin A. This compound is commonly produced by fungi such as Aspergillus ochraceus and Penicillium verrucosum. It is often found in improperly stored food products of plant origin, edible animal tissues, human blood sera, and tissues .
Wissenschaftliche Forschungsanwendungen
Ochratoxin A-13C20 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Ochratoxin A-13C20 übt seine Wirkungen über mehrere Mechanismen aus:
Hemmung der Proteinsynthese: Es hemmt die Synthese von Proteinen, indem es die Funktion von Ribosomen stört.
Induktion von oxidativem Stress: Es induziert oxidativen Stress, indem es reaktive Sauerstoffspezies erzeugt, was zu Zellschäden führt.
DNA-Adduktbildung: Es bildet Addukte mit DNA, was zu Mutationen und genomischer Instabilität führt.
Apoptose und Nekrose: Es induziert programmierten Zelltod (Apoptose) und Nekrose in verschiedenen Zelltypen
Wirkmechanismus
Target of Action
[U-13C]-Ochratoxin A, also known as Ochratoxin A-13C20, is a mycotoxin produced by several species of Aspergillus and Penicillium fungi . The primary targets of Ochratoxin A-13C20 are the cells of the kidney and liver, where it can cause significant damage .
Mode of Action
Ochratoxin A-13C20 interacts with its targets by increasing lipid peroxide levels and the number of apoptotic cells, as well as reducing superoxide dismutase activity . It induces DNA damage, cell cycle arrest at the G0/G1 phase, and apoptosis in cells .
Biochemical Pathways
The biochemical pathways affected by Ochratoxin A-13C20 are complex and involve multiple steps. The toxin begins its action by inhibiting protein synthesis and energy production . It then induces oxidative stress, leading to DNA adduct formation . These changes disrupt normal cellular functions and can lead to cell death .
Result of Action
The molecular and cellular effects of Ochratoxin A-13C20’s action include DNA damage, cell cycle arrest, apoptosis, and a reduction in superoxide dismutase activity . These effects can lead to significant damage to the cells of the kidney and liver, and potentially initiate tumor formation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ochratoxin A-13C20. For example, the production of Ochratoxin A-13C20 by fungi is influenced by environmental conditions such as temperature and humidity . Furthermore, the presence of certain substances, such as sodium chloride, can affect the production of Ochratoxin A-13C20 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ochratoxin A-13C20 is synthesized through isotopic labeling, where carbon-13 atoms are incorporated into the molecular structure of ochratoxin A. The synthetic route involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of carbon-13 atoms at designated positions within the molecule .
Industrial Production Methods: Industrial production of ochratoxin A-13C20 involves the fermentation of fungi such as Aspergillus ochraceus and Penicillium verrucosum under controlled conditions. The mycotoxin is then extracted and purified using chromatographic techniques. The isotopic labeling is achieved through the use of labeled carbon sources during the fermentation process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ochratoxin A-13C20 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere innerhalb des Moleküls.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene, Alkylierungsmittel und Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zur Bildung von hydroxylierten oder carboxylierten Derivaten führen, während Reduktion zu deoxygenierten Produkten führen kann .
Vergleich Mit ähnlichen Verbindungen
Ochratoxin A-13C20 ist aufgrund seiner Isotopenmarkierung einzigartig, die eine präzise Quantifizierung und Verfolgung in analytischen Studien ermöglicht. Zu ähnlichen Verbindungen gehören:
Ochratoxin A: Die nicht markierte Version von Ochratoxin A, die ebenfalls nephrotoxisch ist und häufig in kontaminierten Lebensmitteln vorkommt.
Ochratoxin B: Ein weniger giftiges Analogon von Ochratoxin A, dem das Chloratom fehlt.
Ochratoxin C: Ein Methylester-Derivat von Ochratoxin A mit ähnlichen toxikologischen Eigenschaften
Ochratoxin A-13C20 sticht durch seine Anwendung als interner Standard in der analytischen Chemie hervor und bietet eine genaue und zuverlässige Quantifizierung von Ochratoxin A in verschiedenen Matrices.
Eigenschaften
IUPAC Name |
(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-(113C)methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQKHEORZBHNRI-VQZPEEAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@@H]1[13CH2][13C]2=[13C]([13CH]=[13C]([13C](=[13C]2[13C](=O)O1)O)[13C](=O)N[13C@@H]([13CH2][13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)[13C](=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016577 | |
| Record name | [U-13C]-Ochratoxin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911392-42-2 | |
| Record name | 911392-42-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;5-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-[2-[4-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1514305.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B1514310.png)
![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1514313.png)

![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)


![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B1514347.png)

![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)


![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B1514355.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
